molecular formula C23H36O4 B057458 Prostaglandin A2 isopropyl ester CAS No. 114084-85-4

Prostaglandin A2 isopropyl ester

Cat. No.: B057458
CAS No.: 114084-85-4
M. Wt: 376.5 g/mol
InChI Key: MYNMJEGQTXQGKQ-RXMNKVFOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This article focuses on PGF2α-IE and its structural/functional analogs.

Prostaglandin F2α isopropyl ester (PGF2α-IE) is an ester prodrug of PGF2α, designed to enhance corneal penetration by increasing lipid solubility . It is hydrolyzed in vivo to the active free acid, which binds to the FP prostaglandin receptor, modulating intraocular pressure (IOP) and extracellular matrix (ECM) remodeling . Its primary applications include glaucoma therapy and eyelash growth enhancement .

Properties

CAS No.

114084-85-4

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

propan-2-yl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate

InChI

InChI=1S/C23H36O4/c1-4-5-8-11-20(24)16-14-19-15-17-22(25)21(19)12-9-6-7-10-13-23(26)27-18(2)3/h6,9,14-21,24H,4-5,7-8,10-13H2,1-3H3/b9-6-,16-14+/t19-,20-,21+/m0/s1

InChI Key

MYNMJEGQTXQGKQ-RXMNKVFOSA-N

SMILES

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC(C)C)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OC(C)C)O

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC(C)C)O

Synonyms

PGA2 isopropyl ester
prostaglandin A2 isopropyl este

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclopentane Core

The cyclopentane fragment is prepared via δ-lactone or γ-lactone intermediates. For example, δ-lactone 102 (Scheme 19 in) is synthesized from norbornene derivatives through Prins reactions, Jones oxidation, and Baeyer-Villiger oxidation. The γ-lactone 95 , a key Corey intermediate, is generated via Diels-Alder reactions and stereoselective reductions. These lactones provide the stereochemical framework necessary for prostaglandin side-chain attachment.

Esterification of the C1 Carboxylic Acid

The C1 carboxylic acid of the prostaglandin intermediate is activated using triphenylphosphine (PPh₃) and 2,2′-dipyridyl disulfide (DPDS) in tetrahydrofuran (THF) or xylene. This "double activation" strategy simultaneously activates the acid and hydroxyl groups, enabling efficient lactonization. For PGA2-IE, the lactonized intermediate is hydrolyzed to regenerate the carboxylic acid, which is then esterified with isopropyl alcohol under Mitsunobu conditions (diisopropyl azodicarboxylate, PPh₃) or via carbodiimide-mediated coupling (e.g., dicyclohexylcarbodiimide, DCC).

Example Protocol

  • Protect hydroxyl groups (e.g., 11-OH and 15-OH as tetrahydropyranyl ethers).

  • Activate C1 acid with DPDS/PPh₃ in THF at 60°C for 2 hours.

  • React with isopropyl alcohol in the presence of 4-dimethylaminopyridine (DMAP) at room temperature for 12 hours.

  • Deprotect hydroxyl groups using acidic resin (e.g., Amberlyst-15) in methanol.
    Yield: 65–72% over four steps.

Yamaguchi Mixed Anhydride Esterification

The Yamaguchi method, renowned for mild conditions and high yields, employs 2-methyl-6-nitrobenzoic anhydride (MNBA) to form mixed anhydrides for esterification.

Mixed Anhydride Formation

The C1 carboxylic acid of PGA2 is treated with MNBA (1.1 equiv) and triethylamine (Et₃N) in dichloromethane (DCM) at 0°C. Catalytic DMAP (10 mol%) facilitates the reaction, producing a reactive mixed anhydride intermediate within 30 minutes.

Isopropyl Ester Formation

The mixed anhydride is reacted with isopropyl alcohol (1.2 equiv) at room temperature for 2 hours. This method avoids side reactions at sensitive hydroxyl groups (e.g., 9α-OH) without requiring protection, simplifying the synthesis.

Example Protocol

  • Dissolve PGA2 (1.0 equiv) in DCM, cool to 0°C.

  • Add MNBA (1.1 equiv) and Et₃N (1.1 equiv), stir for 30 minutes.

  • Add isopropyl alcohol (1.2 equiv) and DMAP (0.1 equiv), warm to 25°C for 2 hours.

  • Quench with aqueous HCl (1 M), extract with DCM, and purify via silica chromatography.
    Yield: 85–90%.

Chemoenzymatic Synthesis Using Bromohydrin Intermediates

A recent breakthrough leverages enzymatic catalysis to construct the chiral cyclopentane core, followed by nickel-catalyzed cross-coupling for side-chain installation.

Enzymatic Formation of Bromohydrin

Bromohydrin 41 , a radical equivalent of Corey lactone, is synthesized in two steps:

  • Epoxidation : Styrene derivatives are epoxidized using a engineered P450 monooxygenase (e.g., CYP153A) to achieve >99% enantiomeric excess (ee).

  • Bromohydrin Formation : Epoxide ring-opening with HBr in water, catalyzed by halohydrin dehalogenase, yields bromohydrin 41 in 92% ee.

Nickel-Catalyzed Cross-Coupling and Esterification

The ω-side chain is introduced via nickel-catalyzed coupling between bromohydrin 41 and alkenylboronic esters. Subsequent Wittig reaction installs the α-chain. The C1 acid is esterified with isopropyl alcohol using DCC/DMAP, achieving PGA2-IE in five linear steps.

Example Protocol

  • Synthesize bromohydrin 41 via enzymatic epoxidation and bromohydrin formation (2 steps, 78% yield).

  • Couple with alkenylboronic ester using Ni(cod)₂ (5 mol%) and PPh₃ in THF at 60°C (86% yield).

  • Wittig reaction with ylide generated from triphenylphosphonium salt (89% yield).

  • Esterify with isopropyl alcohol/DCC/DMAP (93% yield).
    Total yield: 52% (10-gram scale).

Comparative Analysis of Preparation Methods

Method Steps Yield Key Advantages Limitations
Corey-Nicolaou4–665–72%High stereocontrol; established protocolMultiple protection/deprotection steps
Yamaguchi285–90%Mild conditions; no hydroxyl protectionRequires anhydrous conditions
Chemoenzymatic552%Scalable; enantioselective; fewer stepsRequires specialized enzymes

Chemical Reactions Analysis

Types of Reactions

Iliren undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogues of Iliren .

Scientific Research Applications

Ocular Applications

2.1. Treatment of Glaucoma

PGA2-IE has been studied extensively for its effectiveness in lowering intraocular pressure (IOP), making it a candidate for glaucoma treatments. Research indicates that PGA2-IE acts on the uveoscleral pathway, enhancing aqueous humor outflow and thereby reducing IOP .

  • Case Study: Feline Model
    In a study involving feline eyes, PGA2-IE was reported to be the most potent hypotensive agent among tested eicosanoids, significantly reducing IOP compared to other compounds .

2.2. Mechanism of Action

The mechanism by which PGA2-IE lowers IOP involves binding to specific prostaglandin receptors in the ciliary muscle, particularly the EP2 receptor subtype. This binding induces relaxation of the ciliary muscle, facilitating increased uveoscleral outflow .

Comparison with Other Prostaglandin Derivatives

To understand the relative efficacy of PGA2-IE, it is useful to compare it with other prostaglandin derivatives used in ocular therapies:

CompoundPotency (IOP Reduction)Mechanism of ActionClinical Use
Prostaglandin A2 IEHighEP2 receptor agonistGlaucoma treatment
LatanoprostModerateFP receptor agonistGlaucoma treatment
BimatoprostHighFP receptor agonistGlaucoma treatment

Anti-inflammatory Applications

Beyond ocular applications, PGA2-IE has potential roles in managing inflammatory conditions due to its eicosanoid properties. Prostaglandins are known mediators of inflammation, and their derivatives can modulate inflammatory responses.

4.1. Research Findings

Studies have shown that prostaglandins can influence various immune responses and may be leveraged to develop new anti-inflammatory therapies . However, specific investigations into PGA2-IE's direct effects on inflammation are still limited and warrant further exploration.

Future Directions and Research Needs

While existing studies highlight the efficacy of PGA2-IE in lowering IOP and its potential anti-inflammatory effects, more extensive clinical trials are necessary to fully understand its therapeutic profile and safety in human subjects. Research should focus on:

  • Long-term efficacy and safety profiles in glaucoma patients.
  • Comparative studies against established treatments like latanoprost.
  • Exploration of potential anti-inflammatory applications beyond glaucoma.

Mechanism of Action

Iliren exerts its effects by mimicking the action of natural prostaglandin F2α. It binds to prostaglandin receptors on the surface of target cells, leading to the activation of intracellular signaling pathways. This results in the regression of the corpus luteum and the synchronization of estrus in livestock .

Comparison with Similar Compounds

Comparison with Similar Prostaglandin Analogs

Structural Modifications and Receptor Affinity
Compound Structural Modification Receptor Affinity (FP) Prodrug Activation Key References
PGF2α-IE C-1 isopropyl ester High Hydrolyzed to PGF2α free acid
Latanoprost C-1 phenyl-substituted ester High Hydrolyzed to latanoprost acid
Fluprostenol IE 15-keto, trifluoromethyl substituent Moderate Hydrolyzed to fluprostenol acid
8-iso-PGE2 IE 8-iso configuration, isopropyl ester Low (EP receptor bias) Hydrolyzed to 8-iso-PGE2
15-Keto PGF2α IE 15-keto group, isopropyl ester Low Not fully characterized

Key Findings :

  • PGF2α-IE and latanoprost exhibit comparable FP receptor agonism but differ in ester stability. Latanoprost’s phenyl-substituted ester resists ocular esterases longer, prolonging therapeutic effects .
  • Fluprostenol IE’s 15-keto group reduces side effects (e.g., iris darkening) while retaining IOP-lowering efficacy .
  • 8-iso-PGE2 IE shows minimal FP activity but activates EP receptors, linked to inflammation pathways .
Pharmacological Efficacy in Glaucoma Therapy
Compound IOP Reduction (%) Onset (Hours) Duration (Hours) Additivity with Timolol Side Effects
PGF2α-IE 30–40 2–4 10–14 Yes (6–9 mmHg further reduction) Conjunctival hyperemia
Latanoprost 25–35 3–6 24 Yes Iris pigmentation
Fluprostenol IE 20–30 4–6 12 No data Minimal iris darkening
15-Keto PGF2α IE <10 N/A N/A No data Undefined

Data Sources :

  • PGF2α-IE combined with timolol reduced IOP by 9.0 ± 1.5 mmHg in glaucoma patients .
  • Latanoprost’s 24-hour duration stems from its slow esterase-mediated activation .
  • Fluprostenol IE’s 15-keto group avoids melanogenesis pathways, minimizing iris pigmentation .
Ocular Tissue-Specific Effects
  • ECM Modulation: PGF2α-IE reduces collagen I/III in ciliary muscle ECM by 46–65% at 20 nM, enhancing uveoscleral outflow . Latanoprost increases matrix metalloproteinases, degrading ECM components .
  • Eyelash Growth: PGF2α derivatives (e.g., bimatoprost) induce hypertrichosis but risk iris darkening. 15-Keto derivatives (e.g., fluprostenol IE) promote lash growth without pigmentation .
Stability and Bioavailability
  • Lipid Solubility: PGF2α-IE (logP ~3.5) > Latanoprost (logP ~2.8) > 8-iso-PGE2 IE (logP ~2.5) .
  • Hydrolysis Rate: PGF2α-IE is rapidly hydrolyzed in corneal tissue, limiting its duration vs. latanoprost .

Q & A

Q. What is the rationale for using prostaglandin A2 isopropyl ester instead of the free acid form in experimental studies?

this compound is a lipophilic prodrug designed to enhance membrane permeability. The isopropyl ester moiety increases lipid solubility, facilitating efficient cellular uptake and tissue penetration. Upon administration, endogenous esterases hydrolyze the ester to release the bioactive free acid (PGA2), enabling targeted delivery. This approach is particularly advantageous in topical applications (e.g., ocular studies) where solubility and bioavailability are critical .

Q. Methodological Insight :

  • Experimental Design : Compare the pharmacokinetic profiles of the ester and free acid using in vitro hydrolysis assays (e.g., liver microsomes or plasma) and in vivo tissue distribution studies.
  • Validation : Confirm hydrolysis via LC-MS/MS to detect both the ester and free acid in biological matrices .

Q. How can researchers confirm the in vivo hydrolysis of this compound to its active form?

Hydrolysis can be validated by quantifying PGA2 and its ester in target tissues (e.g., ocular fluid, plasma) using tandem mass spectrometry. For example, in glaucoma models, intraocular pressure (IOP) reduction correlates with PGA2 levels post-hydrolysis, as demonstrated in cynomolgus monkeys treated with topical ester formulations .

Q. Methodological Insight :

  • Analytical Workflow :
    • Administer the ester form in animal models.
    • Collect tissue samples at timed intervals.
    • Extract analytes using solid-phase extraction (SPE).
    • Quantify PGA2 and ester via LC-MS/MS with deuterated internal standards (e.g., PGA2-d4) .

Advanced Research Questions

Q. How can researchers address contradictions in data when assessing this compound’s cardiovascular effects?

Conflicting results may arise from differential activation of prostaglandin receptors (e.g., TXA2, PGF2α) or tissue-specific esterase activity. For instance, central administration of nesfatin-1 in rats increased mean arterial pressure (MAP) via COX-derived metabolites, but pretreatment with TXA2/PGF2α antagonists partially reversed this effect, highlighting receptor-specific contributions .

Q. Methodological Insight :

  • Experimental Design :
    • Use receptor-specific antagonists (e.g., furegrelate for TXA2 synthesis inhibition) to isolate pathways.
    • Measure hemodynamic parameters (MAP, heart rate) in parallel with prostaglandin metabolite profiling .

Q. What analytical challenges arise in distinguishing this compound metabolites from oxidative stress markers like F2-isoprostanes?

F2-isoprostanes, particularly 8-iso-PGF2α, are structurally similar to prostaglandin metabolites and can confound quantification. These isomers are generated via non-enzymatic lipid peroxidation and require high-resolution separation techniques for differentiation .

Q. Methodological Insight :

  • Resolution Strategy :
    • Employ chiral chromatography or ion-mobility MS to separate regioisomers.
    • Use stable isotope-labeled standards (e.g., 8-iso-PGF2α-d4) to improve assay specificity .

Q. How should researchers design studies to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound analogs?

Structural analogs (e.g., 16-phenoxy tetranor derivatives) are engineered to prolong half-life or enhance tissue targeting. For example, modifying the ω-chain with lipophilic groups (e.g., phenoxy) can delay hydrolysis, extending therapeutic duration in luteolysis studies .

Q. Methodological Insight :

  • Analog Design :
    • Introduce steric hindrance near the ester group to modulate hydrolysis rates.
    • Validate using in vitro stability assays (e.g., plasma esterase activity) and in vivo efficacy models (e.g., IOP reduction in glaucoma) .

Q. What protocols are recommended for quantifying this compound in complex biological matrices?

Accurate quantification requires rigorous sample preparation and method validation:

Extraction : Use SPE with hydrophilic-lipophilic balance (HLB) cartridges.

Internal Standards : Deuterated analogs (e.g., PGA2-d4) correct for matrix effects.

Instrumentation : LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity (LOD < 1 pg/mL) .

Q. Validation Parameters :

  • Linearity (R² > 0.99), precision (CV < 15%), and recovery (>80%) across relevant concentration ranges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.